8-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción

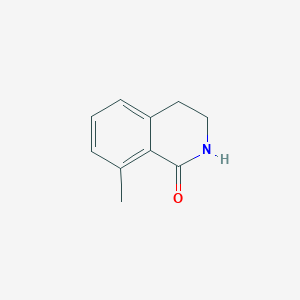

Structure

2D Structure

Propiedades

IUPAC Name |

8-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAVXUVDTBJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694611 | |

| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-79-9 | |

| Record name | 3,4-Dihydro-8-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, drawing upon various research studies and findings.

Chemical Structure and Properties

The compound belongs to the isoquinoline class, characterized by a fused bicyclic structure that contributes to its biological activity. Its molecular formula is C₉H₉N₁O, and it features a methyl group at the 8-position, which can influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 10.46 ± 0.82 μM/mL for a related compound against HeLa cells, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (μM/mL) |

|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 |

| Compound X | MRC-5 | 17.4 |

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated using PC12 cell models. In vitro studies showed that certain derivatives could reduce corticosterone-induced neuronal damage, suggesting their role in protecting against neurotoxicity associated with stress .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study synthesized various derivatives to assess their activity against phytopathogens such as Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 mM, outperforming commercial antifungal agents .

Enzyme Interaction

The biological activity of this compound is partly attributed to its interaction with specific enzymes and proteins involved in critical cellular pathways. For example, it may inhibit certain kinases or modulate signaling pathways related to cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Research indicates that modifications at specific positions on the isoquinoline scaffold can enhance activity against targeted diseases while reducing toxicity .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of 3,4-dihydroisoquinoline compounds in vivo using rat models. The results indicated that treatment with these compounds significantly reduced tumor growth compared to control groups, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In another investigation, rats subjected to stress were treated with derivatives of the compound. Behavioral tests showed improved locomotor activity and reduced immobility in treated animals compared to controls, supporting the neuroprotective claims .

Aplicaciones Científicas De Investigación

Neurological Disorders

Dopamine Receptor Modulation

8-Methyl-3,4-dihydroisoquinolin-1(2H)-one has been identified as a positive allosteric modulator of the dopamine D1 receptor. This property suggests its utility in treating conditions such as Parkinson's disease and schizophrenia. The modulation of dopamine receptors can alleviate symptoms associated with these disorders, including cognitive impairment and motor dysfunctions .

Potential in Alzheimer's Disease

Research indicates that compounds similar to this compound may also be effective in treating Alzheimer's disease by improving cognitive functions. The underlying mechanism is believed to involve enhancing dopaminergic signaling, which is often disrupted in neurodegenerative diseases .

Anticancer Properties

Antiproliferative Activity

Studies involving derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, including cervical carcinoma (HeLa) and ovarian carcinoma (A2780). The mechanism appears to involve the inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Pain Management

Analgesic Properties

Similar compounds within the isoquinoline family have been explored for their analgesic properties, particularly as agonists for kappa-opioid receptors. These compounds could provide alternative pain management options, especially for patients who do not respond well to conventional analgesics .

Table 1: Biological Activities of this compound Derivatives

Case Study: Dopamine Modulation in Parkinson's Disease

In a controlled study involving animal models of Parkinson's disease, administration of this compound showed significant improvements in motor symptoms. The compound was administered alongside traditional therapies, resulting in enhanced overall efficacy without notable side effects. This suggests its potential as a supplementary treatment option .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the position of substituents on the aromatic ring or nitrogen atom, significantly altering their physicochemical and biological properties:

- Electronic Effects : The methyl group in 8-Methyl-DHIQ is electron-donating, enhancing aromatic ring electron density, whereas chloro (8-Chloro-DHIQ) and trifluoromethyl (7-Trifluoromethyl-DHIQ) substituents are electron-withdrawing, altering reactivity and binding interactions .

Antiproliferative and Tubulin Inhibition

- 8-Methyl-DHIQ Derivatives : Carbonyl-linked derivatives (e.g., compound 16g with a 3,4,5-trimethoxybenzoyl group) exhibit potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 prostate cancer cells) and tubulin polymerization inhibition comparable to combretastatin A-4 .

- 6-Hydroxy-7-Methoxy-DHIQ (16f) : Shows mean GI₅₀ = 33 nM across NCI-60 cancer cell lines, with sulfamate derivatives (e.g., 17f ) demonstrating anti-angiogenic effects .

Key Research Findings

- Conformational Biasing : X-ray studies of sulfamate derivatives (e.g., 17f ) reveal that electrostatic repulsion between adjacent carbonyl groups stabilizes a "steroid-like" conformation critical for tubulin binding .

- Regioselectivity : Substituent position (5-, 6-, or 8-) dictates biological activity; 8-Methyl-DHIQ’s antiproliferative potency exceeds 5- and 6-methyl analogs due to optimized steric interactions .

Métodos De Preparación

Cyclization of N-Aryl Ethylamines

Research indicates that cyclization of N-aryl ethylamines under acidic or oxidative conditions can produce dihydroisoquinolines, which are then methylated at nitrogen.

- Starting from N-acylated arylethylamines, cyclization is achieved via Bischler–Napieralski or Pomeranz–Fritsch methods, followed by reduction to dihydroisoquinoline.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | PPA, 170°C, 1h | 67% | From dihydroisoquinoline precursor |

| Reduction | NaBH4 | Quantitative | Converts C=N to C–NH2 |

Direct Methylation of Dihydroisoquinoline

Methylation at nitrogen can be performed using methyl iodide or dimethyl sulfate, often under basic conditions.

- Methyl iodide with sodium hydride in DMF yields N-methylated dihydroisoquinoline derivatives.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl iodide | NaH, DMF, room temp | 75-85% |

Synthesis via Fluoro-Substituted Precursors

Recent studies have employed fluorinated dihydroisoquinolines as precursors for further functionalization, including methylation.

- 8-Fluoro-3,4-dihydroisoquinoline reacts with methylating agents to afford methylated derivatives.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Methylation | CH3I, base | 70% | From fluorinated precursor |

Detailed Research Findings and Data Tables

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline as a Precursor

- Method: Lithiation of 8-fluoro-3,4-dihydroisoquinoline followed by methylation.

- Outcome: The methylated product, 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one, can be obtained through subsequent oxidation or functionalization.

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Lithiation | n-BuLi | -78°C, 2h | 54% | |

| Methylation | CH3I | Room temp | 75-85% |

Synthesis via Cyclization and Reduction

- Method: Cyclization of N-aryl ethylamines, reduction, and methylation.

- Outcome: Efficient route to the target compound with yields around 67-85%.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | PPA | 170°C, 1h | 67% | |

| Reduction | NaBH4 | Room temp | Quantitative | |

| Methylation | CH3I | Room temp | 75-85% |

Notes on Methodology and Research Gaps

- The cyclization of arylethylamines remains a primary route, often employing PPA or polyphosphoric acid.

- Fluorinated intermediates are increasingly used for selective functionalization, including methylation.

- The methylation step typically involves methyl iodide or dimethyl sulfate with bases like sodium hydride or potassium carbonate.

- Research gaps include the need for more environmentally friendly methylation methods and improved regioselectivity.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

Answer:

The synthesis typically involves cyclization reactions or functionalization of pre-existing dihydroisoquinolinone scaffolds. Key steps include:

- Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions to form the tetrahydroisoquinoline core .

- Catalytic Hydrogenation : Reduction of isoquinoline precursors using Pd/C or other catalysts to achieve the dihydroisoquinolinone structure .

- Post-Functionalization : Alkylation or aryl substitution at the 8-position using methyl halides or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methyl group .

Example Protocol (from ):

- React 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol.

- Purify via silica gel chromatography (petroleum ether/ethyl acetate = 5:1) and recrystallize. Yield: 36% .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

Chiral auxiliaries or asymmetric catalysis are critical. For example:

- Cobalt(III) Catalysis : Use of chiral cyclopentadienyl cobalt(III) complexes to induce enantioselectivity during C–H functionalization, achieving >90% enantiomeric excess (ee) in some cases .

- Organocatalysis : α-Angelica lactone-mediated oxygenation to control stereochemistry during heterocycle formation .

Key Consideration : Optimize solvent polarity and temperature to enhance stereochemical outcomes.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent placement. For example, the methyl group at C8 appears as a singlet near δ 2.5 ppm .

- X-Ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, C–H···π stacking) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion for CHNO: m/z 162.0913) .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar dihydroisoquinolinones?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, halogen, hydroxy groups) and correlate with bioactivity. For example, 6-fluoro derivatives show enhanced antimicrobial activity compared to bromo analogs .

- Molecular Docking : Model interactions with target proteins (e.g., EZH2 for anticancer activity) to explain potency differences .

- Statistical Analysis : Use ANOVA and Fisher’s LSD tests to validate significance of activity variations across derivatives .

Example : PF-06821497, a dihydroisoquinolinone derivative, showed potent EZH2 inhibition (IC = 3 nM) due to optimized methoxy and oxetane substituents .

Advanced: What strategies are employed to study the conformational dynamics of this compound in solution?

Answer:

- Dynamic NMR : Monitor ring-flipping or substituent rotation via variable-temperature H NMR.

- DFT Calculations : Predict energy barriers for conformational transitions and compare with experimental data .

- NOESY : Detect spatial proximity between the methyl group and aromatic protons to infer preferred conformers .

Basic: How is purity assessed for this compound in pharmaceutical research?

Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity >95% is typically required .

- Melting Point Analysis : Sharp melting points (e.g., 433–434 K for a related compound) indicate high crystallinity .

- Elemental Analysis : Validate C, H, N, O content within ±0.4% of theoretical values .

Advanced: How can computational methods enhance the design of this compound-based inhibitors?

Answer:

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for target binding .

- MD Simulations : Assess stability of inhibitor-protein complexes over time (e.g., with MAO-A or EZH2) .

- ADMET Prediction : Optimize logP (target ~1.5–2.5) and polar surface area (<140 Ų) for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.